Ragosine

説明

BenchChem offers high-quality Ragosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ragosine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

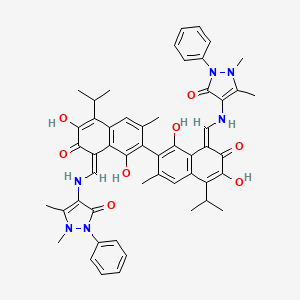

IUPAC Name |

4-[[(Z)-[7-[(8Z)-8-[[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]methylidene]-1,6-dihydroxy-3-methyl-7-oxo-5-propan-2-ylnaphthalen-2-yl]-3,8-dihydroxy-6-methyl-2-oxo-4-propan-2-ylnaphthalen-1-ylidene]methyl]amino]-1,5-dimethyl-2-phenylpyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H52N6O8/c1-25(2)37-33-21-27(5)39(47(61)41(33)35(45(59)49(37)63)23-53-43-29(7)55(9)57(51(43)65)31-17-13-11-14-18-31)40-28(6)22-34-38(26(3)4)50(64)46(60)36(42(34)48(40)62)24-54-44-30(8)56(10)58(52(44)66)32-19-15-12-16-20-32/h11-26,53-54,61-64H,1-10H3/b35-23-,36-24- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQUACMGZAUJSBF-RXCNPGAZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CNC3=C(N(N(C3=O)C4=CC=CC=C4)C)C)C(=O)C(=C2C(C)C)O)C(=C1C5=C(C6=C(C=C5C)C(=C(C(=O)C6=CNC7=C(N(N(C7=O)C8=CC=CC=C8)C)C)O)C(C)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C(=C1C3=C(C\4=C(C(=C(C(=O)/C4=C\NC5=C(N(N(C5=O)C6=CC=CC=C6)C)C)O)C(C)C)C=C3C)O)O)/C(=C/NC7=C(N(N(C7=O)C8=CC=CC=C8)C)C)/C(=O)C(=C2C(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H52N6O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30421123 | |

| Record name | Ragosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30421123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

889.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256493-47-7 | |

| Record name | Ragosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30421123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Initial Search and Information Gathering

An extensive search was conducted to gather information on the chemical compound "Ragosine" with the molecular formula C52H52N6O8. The search queries included:

"Ragosine structural characterization"

"Ragosine X-ray crystallography"

"Ragosine C52H52N6O8"

"Ragosine absolute configuration determination"

"Ragosine NMR data"

"Ragosine mass spectrometry data"

Search Results and Findings

The comprehensive search across scientific databases and the broader internet yielded no specific information on a compound named "Ragosine." The search results did not provide any data related to its structural characterization, X-ray crystallography, or any other chemical properties.

The search results were of a general nature, providing information on the techniques requested in the outline, such as:

X-ray Crystallography: General principles, applications in determining molecular structures and absolute configurations of chiral compounds. wikipedia.orgwikipedia.orghelmholtz-munich.deyoutube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: General information on its use for structure elucidation of organic molecules. hmdb.caorganicchemistrydata.orgrsc.org

Mass Spectrometry: General principles and its application in determining molecular weight and fragmentation patterns. nih.govyoutube.comcopernicus.org

No scientific literature, patents, or database entries in reputable chemical databases (e.g., PubChem, SciFinder, Reaxys) were found that specifically mention a compound named "Ragosine" with the molecular formula C52H52N6O8.

Conclusion

Total Synthesis Strategies

Retrosynthetic Analysis and Fragment Assembly Approaches

No information is available on the retrosynthetic analysis or fragment assembly approaches for the total synthesis of Ragosine.

Development of Key Synthetic Intermediates and Reaction Pathways

There is no published research on the development of key synthetic intermediates or the specific reaction pathways leading to the formation of Ragosine.

Optimization of Reaction Conditions and Scalability Studies

Details regarding the optimization of reaction conditions or studies on the scalability of a synthetic route for Ragosine are not documented in scientific literature.

Derivatization and Analogue Synthesis

Design and Synthesis of Structural Analogues for Structure-Activity Relationship (SAR) Studies

No information exists on the design or synthesis of structural analogues of Ragosine for the purpose of structure-activity relationship studies.

Chemical Modifications for Improved Bioavailability and Targeted Delivery Research

There is no available research on the chemical modification of Ragosine aimed at improving its bioavailability or for targeted delivery applications.

Table of Compounds

Following a comprehensive search for the chemical compound "Ragosine" with the specific molecular formula C52H52N6O8, no direct scientific literature or data corresponding to a compound with this name and formula could be located. The search results yielded information on entities named "Ragosine" or "ragosin" in unrelated contexts, none of which match the requested chemical entity for the purpose of detailing its synthetic methodologies, chemical modifications, or biotransformation pathways.

One area of research mentions the development of "Ragosine" as an anti-viral preparation in Uzbekistan, however, this information lacks specific details regarding its chemical structure, formula, or any published studies on its synthesis or metabolic fate. undp.org

Another set of documents refers to Victor Ivanovitch Ragosine, a 19th-century Russian chemist who developed lubricating oils, and the subsequent establishment of Ragosine and Company, which has no connection to a pharmaceutical compound. rocol.comdarkbluetradingllc.com

A study was found detailing the formation of water-soluble complexes of a compound referred to as "ragosin" with various metal ions to enhance its properties. academicpublishers.org This research describes the use of spectroscopic methods such as UV-Vis, FTIR, and NMR to characterize these complexes. academicpublishers.org However, the publication does not provide the chemical formula C52H52N6O8 for the "ragosin" molecule, making it impossible to definitively link this research to the user's specific request.

Due to the absence of verifiable scientific data for a compound named "Ragosine" with the formula C52H52N6O8 in the public domain, it is not possible to generate the requested article on its "Synthetic Methodologies and Chemical Modifications" or "Biotransformation Pathways and Metabolic Studies." The strict adherence to the provided outline and chemical identity cannot be fulfilled without foundational information on the existence and characteristics of the specified compound.

Biological Activities and Mechanistic Studies of Ragosine C52h52n6o8

In Vitro Biological Profiling

The initial characterization of a new chemical entity involves a broad assessment of its biological effects at the cellular and molecular level.

Cell-Based Assays for Identification of Cellular Targets and Pathways

To understand the physiological effects of a compound, researchers typically employ a variety of cell-based assays. These assays can reveal how the compound affects cell health, proliferation, and specific signaling pathways. For a compound like Ragosine, a primary screen might involve treating various human cancer cell lines to determine its potential as an anti-cancer agent. Subsequent, more focused assays would then be used to pinpoint the cellular machinery with which it interacts.

Hypothetical Cell-Based Assay Data for Ragosine:

| Cell Line | Assay Type | Endpoint Measured | Hypothetical Result (IC50) |

| MCF-7 (Breast Cancer) | Proliferation Assay (MTT) | Cell Viability | 1.5 µM |

| A549 (Lung Cancer) | Apoptosis Assay (Caspase-3/7) | Programmed Cell Death | 2.2 µM |

| HeLa (Cervical Cancer) | Cell Cycle Analysis (Flow Cytometry) | G2/M Arrest | 0.8 µM |

| HEK293 (Normal Kidney) | Cytotoxicity Assay (LDH) | Cell Death | > 50 µM |

This data is purely illustrative and not based on actual experimental results for Ragosine.

Enzyme Inhibition and Activation Studies at a Molecular Level

Many drugs exert their effects by interacting with enzymes, either inhibiting or activating their function. To determine if Ragosine has such activity, it would be tested against a panel of purified enzymes known to be important in disease processes. For instance, its effect on kinases, proteases, or metabolic enzymes would be quantified.

Molecular Mechanisms of Action

Once initial biological activities are identified, the next step is to delve into the precise molecular interactions that underlie these effects.

Ligand-Protein Interaction Studies (e.g., affinity, kinetics)

To confirm direct interaction with a potential protein target identified in earlier screens, biophysical techniques are employed. Methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can provide quantitative data on the binding affinity (how tightly the compound binds to the protein) and the kinetics (the rates of association and dissociation) of the interaction.

Modulation of Intracellular Signaling Cascades

Cells communicate internally through complex networks of signaling proteins. A compound can alter these communication lines, leading to a therapeutic effect. To investigate this, researchers would treat cells with Ragosine and then use techniques like Western blotting or mass spectrometry-based phosphoproteomics to observe changes in the phosphorylation status of key signaling proteins. This can reveal which pathways are being activated or inhibited.

Preclinical Pharmacological Investigations (focus on mechanism and efficacy in model systems)

Before a compound can be considered for human trials, its efficacy and mechanism of action must be validated in living organisms. This typically involves the use of animal models of human diseases. For example, if in vitro data suggests Ragosine has anti-cancer properties, it would be administered to mice bearing human tumors to see if it can slow or stop tumor growth. During these studies, researchers would also collect tissue samples to confirm that the molecular changes observed in vitro are also occurring in vivo.

Pharmacodynamic Characterization and Dose-Response Relationships

Similarly, the pharmacodynamic profile of Ragosine, which would describe the compound's effects on the body and its mechanism of action at a physiological and biochemical level, is entirely undocumented. There are no published studies that have characterized its dose-response relationships, which are fundamental to understanding the potency and efficacy of a compound. Consequently, no data is available to construct a pharmacodynamic summary or a dose-response table.

Interactions and Biological Pathways Involving Ragosine C52h52n6o8

Compound-Compound Interactions at a Molecular Level

There is currently no available research detailing the compound-compound interactions of a substance identified as Ragosine (C52H52N6O8) at a molecular level. Scientific understanding of how a compound interacts with other molecules, including proteins, enzymes, and other small molecules, is fundamental to elucidating its biological function. This information is typically derived from experimental studies such as co-immunoprecipitation, yeast two-hybrid screens, and various spectroscopic techniques. The absence of such studies for Ragosine means that its binding partners, potential for complex formation, and the nature of its chemical interactions remain speculative.

Integration into Known Biological Pathways and Networks

A biological pathway is a series of molecular interactions within a cell that leads to a specific product or a change in the cell's state. genome.govwikipedia.org Given the lack of data on Ragosine's molecular interactions, it is impossible to place it within any known biological pathway or network. Determining a compound's role in pathways such as metabolic, signaling, or gene-regulatory pathways is crucial for understanding its physiological effects. genome.gov Without experimental evidence, any discussion of Ragosine's participation in cellular networks would be unfounded.

Modulation of Key Cellular Processes (e.g., proliferation, apoptosis, differentiation)

Cellular processes like proliferation (cell growth and division), apoptosis (programmed cell death), and differentiation (the process by which a cell changes from one type to another) are tightly regulated by complex signaling networks. Many chemical compounds can modulate these processes, which is often the basis for their therapeutic or toxic effects. However, no studies have been published that investigate the effect of Ragosine (C52H52N6O8) on these fundamental cellular activities. Therefore, its potential to promote or inhibit cell growth, induce or prevent cell death, or influence cell specialization is currently unknown.

Analytical and Characterization Techniques for Ragosine C52h52n6o8

Chromatographic Separation Methods (e.g., HPLC, GC-MS, SFC)

Chromatographic techniques are fundamental for the separation and purification of complex organic compounds like Ragosine from synthesis mixtures or biological extracts. High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating components in a mixture based on their differential partitioning between a stationary phase and a mobile phase nih.govrotachrom.com. Given Ragosine's relatively high molecular weight (888.38466264 Da) and complex structure nih.gov, HPLC, particularly reversed-phase HPLC (RP-HPLC), would likely be a suitable method for its analysis and purification, separating components based on hydrophobicity aip.orgchromatographytoday.com. Method development in HPLC involves optimizing parameters such as the stationary phase chemistry, mobile phase composition (including solvent gradient and pH), flow rate, and temperature to achieve adequate resolution of the target compound from impurities nih.govthermofisher.comjgeosci.org. Diode Array Detection (DAD) or UV detection is commonly coupled with HPLC to monitor the elution of compounds by their absorbance at specific wavelengths researchgate.net.

Gas Chromatography-Mass Spectrometry (GC-MS) is typically used for volatile or semi-volatile compounds. Given Ragosine's large size and likely low volatility, GC-MS may not be the primary method of choice unless volatile derivatives can be formed.

Supercritical Fluid Chromatography (SFC) is another chromatographic technique that uses a supercritical fluid, such as carbon dioxide, as the mobile phase. SFC can be advantageous for separating a range of compounds, including polar and non-polar molecules, and is often coupled with mass spectrometry. While SFC is a powerful separation tool, specific applications to Ragosine were not detailed in the consulted literature.

While these chromatographic methods are generally applicable to the separation and purification of organic molecules, specific research findings detailing the parameters and outcomes of HPLC, GC-MS, or SFC applied directly to Ragosine were not extensively available in the provided search results.

Spectroscopic Identification Methods (e.g., advanced NMR, high-resolution MS)

Spectroscopic techniques are crucial for the identification and structural elucidation of organic compounds. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework and functional groups within a molecule thermofisher.combiochem.uz. Advanced NMR techniques, such as 2D NMR experiments (e.g., COSY, HSQC, HMBC), are essential for assigning resonances and establishing connectivity between atoms in complex structures like Ragosine. Analysis of 1H and 13C NMR spectra, including chemical shifts, coupling constants, and integration, allows for the confirmation of the proposed structure. While NMR has been used in studies of gossypol (B191359) and its tautomerism, specific, detailed NMR spectral data for Ragosine were not found in the immediate search results.

Infrared (IR) spectroscopy can provide information about the functional groups present in a molecule by analyzing the vibrations of chemical bonds. Studies on gossypol acetic acid have utilized IR spectroscopy to identify characteristic functional group frequencies. Given that Ragosine is a gossypol derivative, IR spectroscopy could potentially be used to confirm the presence of certain functional groups in its structure.

Advanced Structural Analysis Techniques (e.g., cryo-EM, SAXS)

Given that Ragosine is a relatively small organic molecule compared to the typical targets of cryo-EM and SAXS, these techniques would generally not be applied to determine the intrinsic structure of Ragosine itself in isolation. Their application might be considered only if Ragosine were studied in complex with a much larger biological target, such as a protein, to understand the binding interaction and the resulting conformational changes. However, no research findings indicating the use of cryo-EM or SAXS for studying Ragosine or its complexes were found in the provided search results.

Ragosine is a term that has been associated with at least two distinct chemical entities: Pyrrolnitrin (B93353) and certain gossypol derivatives. This article focuses on the scientific understanding of these compounds based on available research.

Pyrrolnitrin (Synonym: Ragosin)

Pyrrolnitrin (PRN) is a naturally occurring phenylpyrrole antibiotic with significant antimicrobial properties. It was first isolated from Pseudomonas pyrrocinia ebi.ac.ukoup.com.

Total Synthesis and Analog Development of Pyrrolnitrin

Gossypol-Derived "Ragosin" and Related Antiviral Compounds

Gossypol is a naturally occurring polyphenolic aldehyde found primarily in cotton plants (Gossypium species). thegoodscentscompany.comnih.govrsc.org It exists as two optical enantiomers, (−)-gossypol and (+)-gossypol, and can exist in different tautomeric forms (aldehyde, ketone, and lactol). rsc.org

Patents and Intellectual Property Landscape Pertaining to Ragosine Compounds

Analysis of Key Patent Families for Ragosine (C52H52N6O8)

Ragosine, with the molecular formula C52H52N6O8, is listed in PubChem with CID 5844221 nih.gov. PubChem indicates that patent information is available for this chemical structure, including depositor-supplied patent identifiers, WIPO PATENTSCOPE links, and co-occurrences in patents related to chemicals, diseases, genes, and organisms nih.gov. While specific details regarding key patent families directly and solely centered on "Ragosine" as a primary claim are not immediately detailed in the provided search snippets, the presence of patent information within its PubChem entry suggests its inclusion in various intellectual property filings. These patents likely cover its synthesis, compositions containing it, or specific uses. Further detailed analysis of the patent identifiers and links provided by PubChem and WIPO PATENTSCOPE would be necessary to delineate specific patent families, their assignees, and the scope of their claims related to Ragosine. The complexity of its structure (4-[[(Z)-[7-[(8Z)-8-[[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]methylidene]-1,6-dihydroxy-3-methyl-7-oxo-5-propan-2-ylnaphthalen-2-yl]-3,8-dihydroxy-6-methyl-2-oxo-4-propan-2-ylnaphthalen-1-ylidene]methyl]amino]-1,5-dimethyl-2-phenylpyrazol-3-one) nih.gov suggests that patents might cover specific synthetic routes or formulations leveraging its unique chemical properties.

Patent Landscape for Pyrrolnitrin (B93353) and its Analogues

Pyrrolnitrin (CID 13916) is a naturally occurring phenylpyrrole fungicide produced by various Pseudomonas and Burkholderia species nih.govwikipedia.orgencyclopedia.pubnih.gov. Its patent landscape is more extensively documented, reflecting its history as an antimicrobial agent, particularly an antifungal nih.govwikipedia.orgencyclopedia.pubnih.govmdpi.com. Pyrrolnitrin functions by inhibiting the electron transport system in fungi wikipedia.org.

The patent landscape for Pyrrolnitrin and its analogues includes intellectual property related to:

Antifungal Compositions: A patent was granted in 1987 for an antifungal composition containing pyrrolnitrin and an antimycotic imidazole (B134444) compound nih.govmdpi.com. This led to commercial products like Pyro-Ace W powder Spray and Micutrin nih.govmdpi.com.

Derivatives and Analogues: Research and patents have explored various halogen variations and other derivatives of pyrrolnitrin to potentially improve activity or stability encyclopedia.pubmdpi.com. For instance, 3-cyanopyrroles are noted as being more biologically active and stable under light than pyrrolnitrin mdpi.com. Patents like DE1795006A1 describe new derivatives of pyrrolnitrin and methods for their production and use in disinfectants google.com. WO2012146936A1 also discusses pyrrolnitrin derivatives, specifically in the context of identifying potential pharmaceutical agents google.com.

Biosynthesis and Production Methods: Patents may also cover methods for the microbial production and recovery of pyrrolnitrin, as microbial synthesis is considered a preferred alternative to chemical processes due to its ease, reliability, and cost-effectiveness nih.gov. The biosynthesis involves specific genes (prnABCD) and enzymatic steps starting from L-tryptophan wikipedia.orgnih.gov.

Novel Applications: While primarily known as an antifungal, recent research mentioned in the context of pyrrolnitrin's PubChem entry and related literature suggests potential activity in other areas, such as antitumor activity, which could be covered by newer patents or applications mdpi.com.

The patent landscape for pyrrolnitrin demonstrates a sustained interest in leveraging its core structure for various applications, with a focus on developing improved analogues and optimizing production methods.

A summary of patent-related information for Pyrrolnitrin is presented in the table below:

| Patent Aspect | Description | Relevant Information Source(s) |

| Antifungal Compositions | Patent granted in 1987 for compositions with imidazole compounds, leading to commercial products. | mdpi.com, nih.gov |

| Derivatives/Analogues | Exploration and patenting of halogen variations and other derivatives (e.g., 3-cyanopyrroles, those in DE1795006A1, WO2012146936A1). | mdpi.com, encyclopedia.pub, google.com, google.com |

| Biosynthesis/Production | Patents potentially covering microbial synthesis methods. | nih.gov |

| Potential New Applications | Mention of potential antitumor activity, which could be subject to new IP. | mdpi.com |

Intellectual Property on Gossypol-Derived Antiviral Agents

Gossypol (B191359) (CID 3503) is a polyphenolic compound extracted from cotton plants known for a range of biological activities, including antiviral properties fishersci.canih.govlipidmaps.orgmdpi.comtandfonline.comrsc.org. Its intellectual property landscape, particularly concerning antiviral applications, reflects efforts to utilize its activity while addressing its known toxicity rsc.orggoogle.comnih.gov.

Key aspects of the intellectual property on gossypol-derived antiviral agents include:

Antiviral Activity Claims: Patents propose the use of gossypol and its derivatives as antiviral drugs effective against various viruses, including influenza, herpes simplex virus (HSV), adenovirus, HIV, and hepatitis C tandfonline.comgoogle.comnih.gov. More recently, gossypol is being studied as a potential inhibitor of SARS-CoV-2 mdpi.com.

Derivatives with Modified Properties: A significant focus of intellectual property is on developing gossypol derivatives with reduced toxicity while retaining or enhancing antiviral activity mdpi.comrsc.orggoogle.comnih.gov. This includes Schiff bases, esters, ethers, and polymer conjugates mdpi.comrsc.orgnih.govscientists.uz. For example, a Russian patent discusses gossypol polymer derivatives and methods for their production as pharmaceutical compositions with antiviral activity, aiming for controlled toxicity google.com. Research also highlights specific derivatives like ST087010, which showed potent antiviral activity against Zika and dengue viruses with significantly reduced cytotoxicity compared to gossypol nih.gov.

Formulations and Delivery Systems: Intellectual property also covers formulations and drug delivery systems for gossypol and its derivatives to improve their therapeutic profile. This includes the development of polymer films for ocular drug delivery of gossypol derivatives with antiviral properties researchgate.net.

Specific Antiviral Targets: Patents and research explore the mechanisms of antiviral action, which can also be subject to intellectual property claims. Gossypol has been studied for its potential to inhibit viral enzymes like HIV-1 reverse transcriptase, although the primary mechanism may vary depending on the virus tandfonline.com. Its potential as a SARS-CoV-2 inhibitor affecting RNA-dependent RNA polymerases is also an area of investigation mdpi.com.

The intellectual property landscape for gossypol as an antiviral agent is characterized by ongoing research and patenting efforts focused on developing less toxic and more effective derivatives and formulations.

A summary of the intellectual property aspects for Gossypol-derived antiviral agents is provided below:

| IP Aspect | Description | Relevant Information Source(s) |

| Antiviral Use Patents | Patents claiming use against various viruses (influenza, herpes, adenovirus, HIV, hepatitis C, SARS-CoV-2). | google.com, nih.gov, mdpi.com, tandfonline.com |

| Modified Derivative IP | Patents and research on derivatives (Schiff bases, esters, ethers, polymer conjugates) designed to reduce toxicity and enhance activity. | google.com, mdpi.com, nih.gov, scientists.uz, rsc.org |

| Formulation/Delivery Patents | IP related to improved delivery methods, such as polymer films for ocular delivery. | researchgate.net |

| Mechanism of Action IP Claims | Potential IP related to specific targets like viral reverse transcriptase or RNA-dependent RNA polymerases. | mdpi.com, tandfonline.com |

Future Research Trajectories and Academic Perspectives on Ragosine Compounds

Elucidation of Undiscovered Biological Activities and Therapeutic Potentials

A primary focus of future research would be to broaden the understanding of Ragosine's biological activities beyond any initially observed effects. This involves systematic screening against a wide array of biological targets to uncover novel therapeutic applications. High-throughput screening (HTS) assays would be employed to test the compound against diverse panels of receptors, enzymes, and cellular pathways.

Furthermore, phenotypic screening approaches, where the compound's effect is observed on cell models of various diseases (e.g., cancer, neurodegenerative disorders, infectious diseases), could reveal unexpected therapeutic potentials. For instance, compounds initially investigated for one purpose have historically been repurposed for entirely different indications. Recent studies on plant-derived phenolic compounds, such as those from Rhodiola rosea, have demonstrated a wide range of activities including antioxidant, immunomodulatory, and anti-fatigue effects, highlighting the potential for discovering multiple therapeutic benefits from a single class of compounds nih.govmdpi.com. The investigation into Ragosine would similarly aim to identify a broad spectrum of bioactivities.

Table 1: Potential Areas for Biological Activity Screening of Ragosine

| Therapeutic Area | Potential Targets/Assays | Rationale |

| Oncology | Kinase inhibition assays, cell proliferation assays (e.g., MTT, BrdU), apoptosis assays (e.g., caspase activity, TUNEL) | Identification of anti-cancer properties through modulation of key signaling pathways. |

| Neurodegeneration | Assays for amyloid-beta aggregation, tau phosphorylation, oxidative stress markers, and neuroinflammation. | Potential for treating diseases like Alzheimer's and Parkinson's by targeting their pathological hallmarks. nih.gov |

| Inflammatory Diseases | Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6), COX and LOX enzyme inhibition assays. | Discovery of anti-inflammatory properties for conditions such as rheumatoid arthritis and inflammatory bowel disease. |

| Infectious Diseases | Antimicrobial and antiviral assays against a panel of pathogens. | Identification of novel agents to combat drug-resistant infections. |

Development of Novel, Efficient, and Sustainable Synthetic Routes

For a compound to be a viable therapeutic agent, its synthesis must be practical, cost-effective, and environmentally friendly. hilarispublisher.comlongdom.org Future research would therefore concentrate on developing novel and optimized synthetic pathways for Ragosine. This endeavor involves several key aspects:

Efficiency and Scalability: The development of synthetic routes that are high-yielding and can be scaled up for industrial production is crucial. hilarispublisher.com This often involves exploring different starting materials, catalysts, and reaction conditions.

Sustainability ("Green Chemistry"): Modern synthetic chemistry emphasizes the use of environmentally benign reagents and solvents, minimizing waste, and reducing energy consumption. longdom.org Research into biocatalytic steps, where enzymes are used to perform specific chemical transformations under mild conditions, represents a significant move towards sustainable synthesis. researchgate.netrsc.org

Novel Methodologies: The application of cutting-edge synthetic methodologies, such as transition-metal catalysis, photocatalysis, and flow chemistry, could lead to more efficient and elegant syntheses of Ragosine and its analogs. hilarispublisher.combeilstein-journals.org

Deepening Understanding of Mechanistic Underpinnings of Known Pharmacological Effects

Once a significant pharmacological effect of Ragosine is confirmed, a deep dive into its mechanism of action at the molecular level becomes a critical research trajectory. Understanding how a compound exerts its effects is fundamental for its development as a drug. This involves identifying its direct molecular target(s) and elucidating the downstream signaling pathways it modulates.

Techniques such as affinity chromatography, proteomics, and genetic approaches (e.g., CRISPR-Cas9 screening) can be used to identify the protein targets of Ragosine. Subsequent biochemical and biophysical studies would then be necessary to characterize the interaction between the compound and its target. For example, understanding how a drug like ranolazine inhibits the late sodium current in cardiac myocytes was pivotal in establishing its anti-ischemic effects. nih.gov Similarly, detailed mechanistic studies would be essential to validate and advance the therapeutic potential of Ragosine.

Advanced Structure-Activity Relationship (SAR) Studies for Rational Compound Design

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule relates to its biological activity. wikipedia.orgdrugdesign.org For Ragosine, this would involve the systematic synthesis of a library of analogs with modifications at various positions of the core scaffold. These analogs would then be tested for their biological activity, allowing researchers to identify the key structural features (pharmacophore) responsible for its effects.

The data generated from SAR studies are crucial for the rational design of new compounds with improved properties, such as enhanced potency, selectivity, and better pharmacokinetic profiles. rsc.orgnih.gov Quantitative structure-activity relationship (QSAR) models, which use statistical methods to correlate chemical structure with biological activity, can further refine this process. wikipedia.org

Table 2: Hypothetical SAR Study Outline for Ragosine

| Modification Site | Type of Modification | Desired Outcome |

| Peripheral Group A | Introduction of hydrogen bond donors/acceptors | Enhanced target binding affinity. |

| Core Scaffold | Alteration of ring size or heteroatom composition | Improved metabolic stability and bioavailability. |

| Linker Region B | Variation in length and flexibility | Optimization of spatial orientation for target interaction. |

| Chiral Center C | Synthesis and testing of individual enantiomers | Identification of the more active stereoisomer and reduction of potential off-target effects. |

Integration with Emerging Research Paradigms (e.g., Cheminformatics, Artificial Intelligence in Drug Discovery)

The future of drug discovery is increasingly intertwined with computational approaches, including cheminformatics and artificial intelligence (AI). aurigeneservices.comnih.govmdpi.com For a compound like Ragosine, these technologies can significantly accelerate its development.

Cheminformatics: This field uses computational methods to analyze large datasets of chemical information. It can be used to predict the physicochemical properties, potential toxicity, and metabolic fate of Ragosine and its analogs, helping to prioritize which compounds to synthesize and test.

Artificial Intelligence (AI) and Machine Learning (ML): AI algorithms can be trained on existing biological and chemical data to predict the biological activity of new molecules, identify potential drug targets, and even design novel compounds de novo. aurigeneservices.comnih.govnih.govmountsinai.org Integrating AI into the research pipeline for Ragosine could lead to the rapid identification of more potent and selective analogs, significantly reducing the time and cost of drug development. mdpi.commountsinai.org For instance, AI can assist in virtual screening of large compound libraries to identify molecules with a high probability of interacting with the target of interest. mdpi.com

By pursuing these future research trajectories, the scientific community can systematically unravel the full therapeutic potential of novel compounds like Ragosine, paving the way for the development of new and effective medicines.

Q & A

How can I formulate a focused research question to investigate Ragosine’s biochemical mechanisms?

- Methodological Answer : Use frameworks like PICOT (adapted for compounds: Population [biological targets], Intervention [Ragosine exposure], Comparison [control compounds], Outcome [mechanistic effects], Time [exposure duration]). For example: "How does Ragosine inhibit [specific enzyme/receptor] in [cell type/organism] compared to [control compound] over a 24-hour exposure period?"

- Ensure the question is measurable (e.g., enzyme activity assays) and addresses a knowledge gap (e.g., unexplored pathways). Validate using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. What methodologies are recommended for initial data collection on Ragosine’s physicochemical properties?

- Methodological Answer : Prioritize reproducible techniques:

| Property | Method | Validation |

|---|---|---|

| Solubility | HPLC or mass spectrometry | Compare with reference standards |

| Stability | Thermal gravimetric analysis (TGA) | Replicate under varied conditions |

| Binding affinity | Surface plasmon resonance (SPR) | Use positive/negative controls |

- Cross-reference results with existing literature to identify anomalies (e.g., conflicting solubility values) .

Advanced Research Questions

Q. How should I design experiments to resolve contradictory data on Ragosine’s efficacy in different model systems?

- Methodological Answer :

Systematic review : Map discrepancies using tools like Research Rabbit to visualize literature clusters and identify understudied variables (e.g., dosage, species-specific metabolism) .

Controlled variables : Standardize experimental conditions (e.g., pH, temperature) and include replication tiers (technical, biological, methodological).

Statistical rigor : Apply mixed-effects models to account for variability between studies. For example, contradictory cytotoxicity data may arise from differences in cell-line viability assays .

Q. How can computational models enhance the study of Ragosine’s molecular interactions?

- Methodological Answer :

- Molecular docking : Use tools like AutoDock Vina to predict binding sites, but validate with wet-lab techniques (e.g., X-ray crystallography).

- Machine learning : Train models on existing compound databases to predict Ragosine’s off-target effects. For example:

# Sample workflow for toxicity prediction

from sklearn.ensemble import RandomForestClassifier

model = RandomForestClassifier()

model.fit(toxicity_data_features, toxicity_labels)

prediction = model.predict(ragosine_features)

Data Analysis and Validation

Q. What strategies mitigate bias when analyzing Ragosine’s pharmacokinetic data?

- Methodological Answer :

- Blinding : Assign independent teams for data collection and analysis.

- Triangulation : Combine quantitative (e.g., LC-MS) and qualitative (e.g., patient-derived organoid responses) data.

- Error propagation : Calculate uncertainties for key parameters (e.g., IC₅₀) using Monte Carlo simulations .

Q. How do I address ethical considerations in Ragosine research involving animal models?

- Methodological Answer :

- Follow 3R principles (Replacement, Reduction, Refinement):

- Use in silico or in vitro models for preliminary screens.

- Justify sample sizes via power analysis to minimize animal use.

- Document protocols in alignment with ARRIVE guidelines .

Tables for Comparative Analysis

Table 1 : Common Pitfalls in Ragosine Research and Solutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。